3-(2-Oxo-2-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
3-(2-Oxo-2-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole core, which is known for its diverse biological activities, and a pyridazinyl group, which adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-2-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves multi-step organic reactions. One common method includes the condensation of a benzoxazole derivative with a pyridazinyl azetidine intermediate under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature regulation to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxo-2-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield different functional groups, altering the compound’s properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents to the benzoxazole or pyridazinyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-(2-Oxo-2-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Oxo-2-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl): Used in various synthetic applications.
Uniqueness
3-(2-Oxo-2-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its combination of a benzoxazole core and a pyridazinyl group, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.
Properties
IUPAC Name |
3-[2-oxo-2-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]ethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4/c27-19-6-5-16(14-7-9-22-10-8-14)23-26(19)15-11-24(12-15)20(28)13-25-17-3-1-2-4-18(17)30-21(25)29/h1-10,15H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSMXHRPJSPMBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C3=CC=CC=C3OC2=O)N4C(=O)C=CC(=N4)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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